4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide
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Overview
Description
4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isocyanates or carbamates under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with an appropriate alkyl halide or sulfonate ester.
Final Coupling: The final step involves coupling the quinazolinone derivative with the piperazine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and piperazine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the quinazolinone core using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromo group in the quinazolinone ring can participate in nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of quinazolinone N-oxides or piperazine N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanisms of action of related compounds.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-chloro-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide
- 4-(6-fluoro-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide
Uniqueness
The uniqueness of 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide lies in the presence of the bromo group, which can significantly influence its biological activity and chemical reactivity. The bromo group can enhance the compound’s ability to form halogen bonds, which can be crucial for binding to biological targets and improving its pharmacokinetic properties.
This detailed article provides a comprehensive overview of 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H32BrN5O4 |
---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide |
InChI |
InChI=1S/C26H32BrN5O4/c1-36-21-8-6-20(7-9-21)31-16-14-30(15-17-31)12-3-11-28-24(33)4-2-13-32-25(34)22-18-19(27)5-10-23(22)29-26(32)35/h5-10,18H,2-4,11-17H2,1H3,(H,28,33)(H,29,35) |
InChI Key |
QNDXRPIXSKKUGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
Origin of Product |
United States |
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